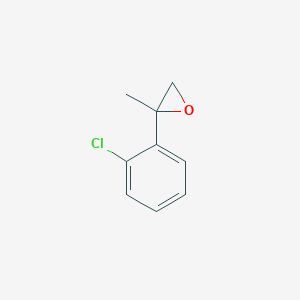

2-(2-Chlorophenyl)-2-methyloxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chlorophenyl)-2-methyloxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and its potential as a chiral building block in the production of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2-methyloxirane typically involves the reaction of 2-chlorophenylmagnesium bromide with an appropriate epoxide precursor. The reaction conditions often include the use of a solvent such as diethyl ether or tetrahydrofuran (THF) and a temperature range of -10°C to 0°C to ensure the stability of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process can be scaled up by employing larger volumes of reactants and solvents, along with efficient cooling systems to maintain the desired temperature range .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form alcohols using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: OsO4, KMnO4, typically in aqueous or organic solvents.

Reduction: LiAlH4, sodium borohydride (NaBH4), in dry ether or THF.

Major Products Formed:

Diols: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Substituted Epoxides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(2-Chlorophenyl)-2-methyloxirane has several applications in scientific research:

Organic Synthesis: It serves as a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound can be used as a monomer in the production of polymers with specific properties, such as biodegradable polymers for drug delivery and tissue engineering.

Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can occur under both acidic and basic conditions, resulting in the formation of various products depending on the nature of the nucleophile. The compound’s reactivity is primarily due to the strained three-membered ring, which makes it highly susceptible to nucleophilic attack .

Comparison with Similar Compounds

2-Chlorophenyl oxirane: Similar structure but lacks the methyl group.

2-Methyl oxirane: Similar structure but lacks the chlorophenyl group.

2-Phenyl oxirane: Similar structure but lacks the chlorine atom.

Uniqueness: 2-(2-Chlorophenyl)-2-methyloxirane is unique due to the presence of both the chlorophenyl and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Biological Activity

2-(2-Chlorophenyl)-2-methyloxirane, commonly referred to as a chlorinated epoxide, has garnered attention in various fields of biological research due to its unique chemical properties and potential biological activities. This article delves into the compound's biological activity, including its interactions with biological systems, toxicological assessments, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorophenyl group and an epoxide functional group, which contributes to its reactivity and biological interactions. The compound's molecular formula is C9H9ClO, with a molecular weight of approximately 172.62 g/mol.

Biological Activity

1. Reactivity with Biological Targets

The primary mode of action for this compound involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to modifications in proteins and nucleic acids, potentially resulting in altered cellular functions. Studies indicate that the compound can interact with various biomolecules, leading to changes in enzymatic activities and signaling pathways .

2. Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

- Carcinogenicity : Animal studies have indicated potential carcinogenic effects associated with high doses of the compound. However, these effects may be specific to rodent models and not necessarily applicable to humans .

- Reproductive Toxicity : There are indications that exposure to this compound may impair fertility based on animal studies. The potential for developmental toxicity has also been noted .

- Specific Target Organ Toxicity : Repeated exposure has been linked to adaptive changes in various organs, particularly affecting the liver and gastrointestinal tract .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Enantioselective Synthesis

A notable study explored the enantioselective synthesis of epoxides, including this compound. The research utilized bimetallic catalysts to enhance yield and selectivity, demonstrating the compound's potential utility in synthetic organic chemistry. The study reported high yields (up to 98%) and enantiomeric excess (96%), highlighting the importance of catalyst design in optimizing reactions involving this compound .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of chlorinated compounds, including this compound, indicated low bioaccumulation potential in aquatic organisms, such as Oncorhynchus mykiss (rainbow trout). The bioconcentration factor (BCF) ranged from 59 to 70, suggesting minimal accumulation in biological systems under typical environmental conditions .

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-2-methyloxirane |

InChI |

InChI=1S/C9H9ClO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |

InChI Key |

SZJKFEBRSVOESK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.